Linalyl octanoate chemical structure and properties
Linalyl octanoate chemical structure and properties
An In-Depth Technical Guide to Linalyl Octanoate: Structure, Properties, and Analysis
Introduction
Linalyl octanoate (CAS No. 10024-64-3) is a monoterpenoid ester valued for its characteristic fragrance and flavor profile.[1] As an ester of the tertiary alcohol linalool and the saturated fatty acid octanoic acid, it possesses a unique combination of fruity, herbal, and sweet notes. This guide serves as a technical resource for researchers, chemists, and professionals in the flavor, fragrance, and pharmaceutical industries. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and functional applications of linalyl octanoate, grounding all claims in established scientific principles and authoritative data.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to its application and study. Linalyl octanoate is systematically known by its IUPAC name, 3,7-dimethylocta-1,6-dien-3-yl octanoate.[1] It is also commonly referred to by synonyms such as linalyl caprylate.[1][2][3]
1.1. Molecular Structure and Stereochemistry
Linalyl octanoate is formed through the esterification of linalool, a chiral tertiary alcohol, with octanoic acid. The molecular formula is C₁₈H₃₂O₂.[1] The presence of a chiral center at the C3 position of the linalyl moiety means that linalyl octanoate can exist as two distinct enantiomers: (R)-(-)-linalyl octanoate and (S)-(+)-linalyl octanoate. The specific enantiomeric distribution can significantly influence its sensory properties and biological activity, a critical consideration in authenticity control of natural products. Commercially available linalyl octanoate is often a racemic mixture.
Below is a 2D representation of the chemical structure.
Caption: Fig. 1: 2D Chemical Structure of Linalyl Octanoate
1.2. Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl octanoate | PubChem[1] |
| CAS Number | 10024-64-3 | PubChem[1] |
| Molecular Formula | C₁₈H₃₂O₂ | PubChem[1] |
| Molecular Weight | 280.45 g/mol | PubChem[1][4] |
| InChI Key | OJKMRECJBIPPRG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C | PubChem[1][5] |
| FEMA Number | 2644 | The Good Scents Company[4] |
Physicochemical and Organoleptic Properties
The physical and sensory characteristics of linalyl octanoate dictate its handling, formulation, and application. It is a colorless to pale yellow, oily liquid under standard conditions.[6]
2.1. Physicochemical Data
| Property | Value | Conditions | Source |
| Density | 0.875 - 0.885 g/cm³ | @ 25.00 °C | Parchem[6] |
| Refractive Index | 1.454 - 1.457 | @ 20.00 °C | Parchem[6] |
| Flash Point | > 93.33 °C (> 200 °F) | TCC | The Good Scents Company[4] |
| Vapor Pressure | 0.000125 mmHg | @ 25.00 °C | Parchem[6] |
| logP (o/w) | 7.02 | Parchem[6] | |
| Solubility | Insoluble in water; soluble in alcohol and paraffin oil. | PubChem[1], Parchem[6] |
2.2. Organoleptic Profile
Linalyl octanoate is highly regarded for its complex and pleasant aroma and flavor.
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Odor: The scent is described as dry, fruity, herbal, sweet, and green, with a medium strength and good substantivity, lasting up to 72 hours on a smelling strip.[4]
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Flavor: Its taste profile is characterized as sweet, with notes of berry, tropical fruit, green, and herbal nuances.[4]
Synthesis and Manufacturing
The primary industrial route for producing linalyl octanoate is through the direct esterification of linalool with octanoic acid or one of its derivatives, such as octanoyl chloride or octanoic anhydride. This reaction is a classic example of Fischer-Speier esterification.
3.1. Reaction Principle
The synthesis involves the reaction of the hydroxyl group of linalool with the carboxyl group of octanoic acid, typically in the presence of an acid catalyst to increase the reaction rate. The process is reversible, and water is produced as a byproduct. To drive the equilibrium towards the product side, this water is usually removed as it forms, often through azeotropic distillation.
Caption: Fig. 2: Synthesis Workflow for Linalyl Octanoate
3.2. Generalized Experimental Protocol
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Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with equimolar amounts of linalool and octanoic acid. A suitable solvent that forms an azeotrope with water, such as toluene, is added.
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Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is introduced into the mixture.
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Reaction: The mixture is heated to reflux. The water-toluene azeotrope is collected in the Dean-Stark trap, with the toluene being returned to the reactor. The reaction is monitored (e.g., by GC) until the starting materials are consumed.
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Work-up: After cooling, the reaction mixture is neutralized by washing with a dilute aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted octanoic acid. This is followed by washing with water to remove residual salts.
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Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude linalyl octanoate is purified by vacuum distillation to yield the final product with high purity.
Analytical Methodologies
The quality control and characterization of linalyl octanoate rely heavily on chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.[7][8] This method allows for both the separation of volatile components and their unambiguous identification. Chiral gas chromatography can be employed to determine the enantiomeric distribution.[9][10]
Caption: Fig. 3: General Workflow for GC-MS Analysis
4.1. Protocol for GC-MS Analysis
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Sample Preparation: A dilute solution of the linalyl octanoate sample is prepared in a suitable volatile solvent, such as ethyl acetate or dichloromethane. An internal standard may be added for quantitative analysis.
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Instrumentation: A GC-MS system equipped with a capillary column is used. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for separating terpene esters.
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GC Conditions:
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Injector: Set to a temperature of ~250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 60 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 5-10 °C/min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Interface Temperature: Set to ~280 °C to prevent condensation.
-
-
Data Analysis: The resulting chromatogram peaks are identified by comparing their retention times and mass spectra with those of a known reference standard and by matching the spectra against established libraries (e.g., NIST, Wiley).
Applications and Functional Use
Linalyl octanoate's primary value lies in its sensory properties, making it a key ingredient in the flavor and fragrance industries.[4]
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Fragrance: It is used to impart fresh, fruity, and herbal top notes in a wide range of products, including fine fragrances, personal care items, soaps, and cleaning products.[4] Its profile is particularly useful in creating natural-smelling accords like bergamot and lavender.
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Flavor: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated linalyl octanoate and found no safety concern at current intake levels when used as a flavoring agent.[1] It is designated as FEMA number 2644 and is used to build fruity and berry flavor profiles in beverages, confectionery, and baked goods.[4]
Safety and Toxicology
Linalyl octanoate is considered to have a low order of toxicity.
| Metric | Value | Species | Source |
| Oral LD50 | 48,849 mg/kg | Mouse | The Good Scents Company[4] |
| GHS Classification | Does not meet GHS hazard criteria | PubChem[1] | |
| Regulatory Status | No safety concern as a flavoring agent | JECFA | PubChem[1] |
While generally safe for its intended uses, standard industrial hygiene practices should be followed. It is recommended to avoid direct contact with skin and eyes and to handle the material in a well-ventilated area.[4]
Conclusion
Linalyl octanoate is a well-characterized monoterpenoid ester with significant commercial importance in the flavor and fragrance sectors. Its distinct chemical structure, defined physicochemical properties, and pleasant organoleptic profile make it a versatile ingredient. The synthesis via Fischer esterification and analysis by GC-MS are robust and well-established procedures, ensuring consistent quality and purity for its diverse applications. With a favorable safety profile, linalyl octanoate will likely remain a staple component in the formulation of consumer and industrial products.
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